molecular formula C9H11NaO4 B12714358 Succinic acid, 1-ethyl-2-propynyl ester, sodium salt CAS No. 102367-22-6

Succinic acid, 1-ethyl-2-propynyl ester, sodium salt

Cat. No.: B12714358
CAS No.: 102367-22-6
M. Wt: 206.17 g/mol
InChI Key: UCQAADSDBZFCFA-UHFFFAOYSA-M
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Description

1-Ethyl-2-propynyl ester of succinic acid sodium salt is an organic compound derived from succinic acid Succinic acid, a dicarboxylic acid, is widely used in various industrial applications due to its versatility The esterification of succinic acid with 1-ethyl-2-propynyl alcohol results in the formation of this unique ester, which is then converted to its sodium salt form

Preparation Methods

The synthesis of 1-ethyl-2-propynyl ester of succinic acid sodium salt involves several steps:

    Esterification: Succinic acid is reacted with 1-ethyl-2-propynyl alcohol in the presence of a catalyst, typically sulfuric acid, to form the ester. The reaction is carried out under reflux conditions to ensure complete conversion.

    Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt. This step is crucial to obtain the desired compound in its salt form.

Industrial production methods often involve continuous processes to maximize yield and efficiency. The use of advanced catalysts and optimized reaction conditions ensures high purity and minimal by-products.

Chemical Reactions Analysis

1-Ethyl-2-propynyl ester of succinic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-2-propynyl ester of succinic acid sodium salt has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-2-propynyl ester of succinic acid sodium salt involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release succinic acid, which then participates in metabolic pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-Ethyl-2-propynyl ester of succinic acid sodium salt can be compared with other esters of succinic acid, such as:

    Diethyl succinate: A commonly used ester in organic synthesis, known for its role in the Stobbe condensation reaction.

    Dimethyl succinate: Another ester with applications in the synthesis of pharmaceuticals and agrochemicals.

    Succinic acid monoethyl ester: Used in the production of biodegradable plastics and as a flavoring agent in the food industry.

The uniqueness of 1-ethyl-2-propynyl ester of succinic acid sodium salt lies in its specific ester group, which imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

102367-22-6

Molecular Formula

C9H11NaO4

Molecular Weight

206.17 g/mol

IUPAC Name

sodium;4-oxo-4-pent-1-yn-3-yloxybutanoate

InChI

InChI=1S/C9H12O4.Na/c1-3-7(4-2)13-9(12)6-5-8(10)11;/h1,7H,4-6H2,2H3,(H,10,11);/q;+1/p-1

InChI Key

UCQAADSDBZFCFA-UHFFFAOYSA-M

Canonical SMILES

CCC(C#C)OC(=O)CCC(=O)[O-].[Na+]

Origin of Product

United States

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